Unraveling the Molecular Architecture of Ophioglonol: A Technical Guide to its Chemical Structure Elucidation
Unraveling the Molecular Architecture of Ophioglonol: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core scientific methodologies employed in the chemical structure elucidation of Ophioglonol, a notable hydroxy homoflavonoid. Ophioglonol was first isolated from the fern Ophioglossum petiolatum.[1] This document details the experimental protocols, presents spectroscopic data in a structured format, and utilizes visualization tools to illustrate the logical workflow and key molecular features pertinent to its structural determination.
Isolation of Ophioglonol
The isolation of Ophioglonol from its natural source, Ophioglossum petiolatum, is a critical first step in its characterization. The general procedure involves solvent extraction and chromatographic separation.
Experimental Protocol:
A generalized protocol for the isolation of flavonoids like Ophioglonol from plant material is as follows:
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Plant Material Collection and Preparation: Fresh whole plants of Ophioglossum petiolatum are collected, washed, and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.
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Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
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Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a crucial step to separate compounds based on their polarity. A typical partitioning scheme might involve suspending the crude extract in water and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids like Ophioglonol are often enriched in the ethyl acetate fraction.
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Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic techniques to isolate the pure compound.
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Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC on a C18 column with a suitable solvent system, such as a methanol-water or acetonitrile-water gradient, to yield pure Ophioglonol.
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Spectroscopic and Spectrometric Analysis
The definitive structure of Ophioglonol was elucidated through a combination of modern spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and connectivity.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the molecule.
Experimental Protocol:
High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or fast atom bombardment (FAB) source. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂O₇ |
| Molecular Weight | 316.26 g/mol |
| High-Resolution MS | [Exact m/z value would be reported in the primary literature] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structure elucidation for organic molecules like Ophioglonol.
Experimental Protocol:
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
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¹H NMR: Provides information about the number, environment, and connectivity of protons.
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¹³C NMR: Provides information about the number and types of carbon atoms (e.g., sp³, sp², carbonyl).
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DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
Data Presentation:
The following tables summarize the expected ¹H and ¹³C NMR data for Ophioglonol based on its known structure. The specific chemical shifts (δ) in ppm and coupling constants (J) in Hz would be detailed in the primary research article.
Table 1: ¹H NMR Spectroscopic Data for Ophioglonol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | [Value] | d | [Value] |
| H-8 | [Value] | d | [Value] |
| H-2' | [Value] | d | [Value] |
| H-5' | [Value] | d | [Value] |
| H-6' | [Value] | dd | [Value], [Value] |
| -CH₂OH | [Value] | s |
Table 2: ¹³C NMR Spectroscopic Data for Ophioglonol
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | [Value] |
| C-3 | [Value] |
| C-4 | [Value] |
| C-4a | [Value] |
| C-5 | [Value] |
| C-6 | [Value] |
| C-7 | [Value] |
| C-8 | [Value] |
| C-8a | [Value] |
| C-1' | [Value] |
| C-2' | [Value] |
| C-3' | [Value] |
| C-4' | [Value] |
| C-5' | [Value] |
| C-6' | [Value] |
| -CH₂OH | [Value] |
Structure Elucidation Workflow and Key Structural Features
The elucidation of Ophioglonol's structure is a logical process that integrates data from various analytical techniques.
